

physical and chemical properties of 2-(Methylthio)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)pyridine

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An In-depth Technical Guide to **2-(Methylthio)pyridine**: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Abstract

2-(Methylthio)pyridine, also known as Methyl 2-pyridyl sulfide, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-deficient pyridine ring and the oxidizable thioether moiety, imparts a versatile reactivity profile. This guide provides an in-depth exploration of the core physical and chemical properties of **2-(Methylthio)pyridine**, details its characteristic reactivity and synthetic pathways, and discusses its applications, particularly in the realm of drug discovery and ligand design. The content herein is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Molecular Structure and Identification

2-(Methylthio)pyridine is a substituted pyridine where a methylthio group ($-SCH_3$) is attached to the C2 position of the pyridine ring. The presence of the sulfur atom and the nitrogen heteroatom creates a molecule with distinct electronic and steric properties that govern its reactivity and interaction with biological systems.

The fundamental identifiers and properties of this compound are summarized below.

Property	Value	Source(s)
IUPAC Name	2-methylsulfanylpuridine	[1][2]
Synonyms	Methyl 2-pyridyl sulfide, 2-Pyridyl methyl sulfide	[3][4][5]
CAS Number	18438-38-5	[1][3][6][7]
Molecular Formula	C ₆ H ₇ NS	[1][3][6][7]
Molecular Weight	125.19 g/mol	[1][3][6][7]
Appearance	Yellow liquid	[2]
Canonical SMILES	CSC1=CC=CC=N1	[1][7]
InChI Key	VLQBSKLZRSUMTJ-UHFFFAOYSA-N	[1][4][7]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.

Property	Value	Conditions	Source(s)
Density	1.12 g/mL	at 20 °C	[3][7]
Boiling Point	~190-211 °C	at 760 mmHg	[2][8]
Refractive Index (n _D)	1.570	at 20 °C	[3][7]
Solubility	Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone).	[8]	
logP (Octanol/Water)	1.804	Calculated	[2][4]
Proton Affinity (PAff)	937.80 kJ/mol	[4]	
Gas Basicity (BasG)	906.00 kJ/mol	[4]	

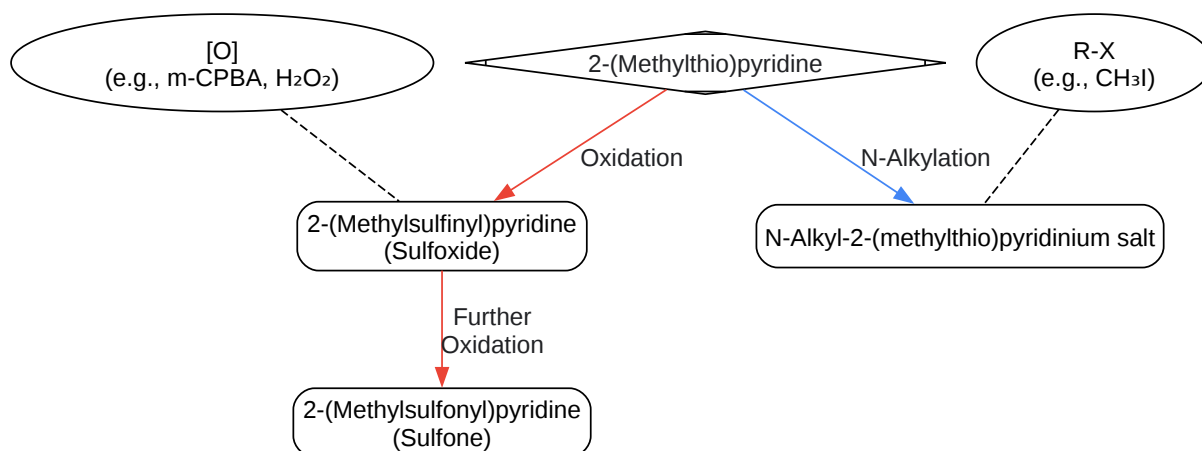
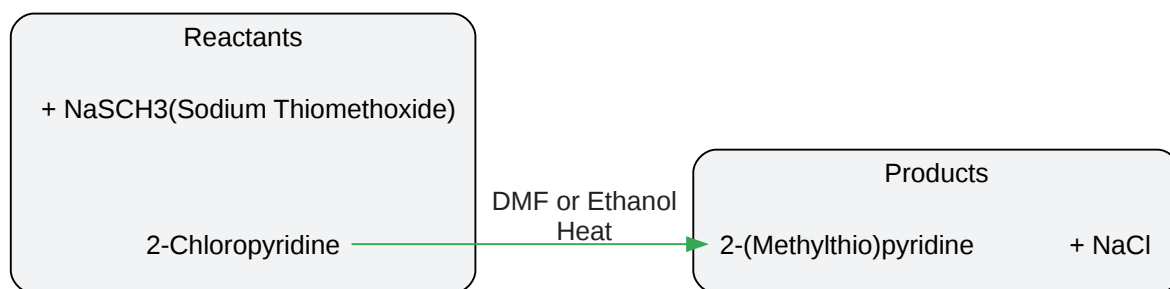
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of molecular structure and purity.

- ¹H NMR:** The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) and a set of multiplets in the aromatic region corresponding to the four protons on the pyridine ring.
- ¹³C NMR:** The carbon NMR spectrum will display a signal for the methyl carbon and five distinct signals for the carbons of the pyridine ring, with chemical shifts influenced by the nitrogen and sulfur substituents.[9][10]
- Infrared (IR) Spectroscopy:** The IR spectrum will feature characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C=C and C=N stretching vibrations within the pyridine ring.[11]
- Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (125.19 g/mol).[5]

Synthesis of 2-(Methylthio)pyridine

The most common and direct synthesis of **2-(Methylthio)pyridine** involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with a methyl mercaptan source. This approach is efficient and leverages readily available starting materials.



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Sources

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- To cite this document: BenchChem. [physical and chemical properties of 2-(Methylthio)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099088#physical-and-chemical-properties-of-2-methylthio-pyridine]

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